

Ethyl quinuclidine-4-carboxylate hydrochloride solubility.

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Compound of Interest

Compound Name: Ethyl quinuclidine-4-carboxylate

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An In-Depth Technical Guide to the Solubility of **Ethyl Quinuclidine-4-Carboxylate Hydrochloride**

Abstract

Ethyl quinuclidine-4-carboxylate hydrochloride is a pivotal chemical intermediate, underpinning the synthesis of a range of pharmaceutical agents.[1] Its rigid bicyclic structure, derived from the quinuclidine scaffold, offers a unique conformational stability that is highly valued in medicinal chemistry.[2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility characteristics of **Ethyl quinuclidine-4-carboxylate** hydrochloride. We will move beyond theoretical principles to detail robust, field-proven experimental protocols for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, formulation development, and quality control.

Core Compound Analysis: Structure Dictates Function

The Quinuclidine Scaffold: A "Privileged" Framework

The quinuclidine core (1-azabicyclo[2.2.2]octane) is a highly symmetric and chemically stable heterocyclic system.[3] Its rigid conformation reduces the entropic penalty upon binding to a

biological target, which can lead to higher affinity and selectivity in drug candidates.[2] This structural motif is present in numerous natural and synthetic active substances, including the antimalarial agent quinine and various compounds targeting the central nervous system.[3][4] The utility of **Ethyl quinuclidine-4-carboxylate** hydrochloride stems from its role as a versatile building block, enabling chemists to introduce this valuable scaffold into more complex molecules.[1][5]

Physicochemical Profile

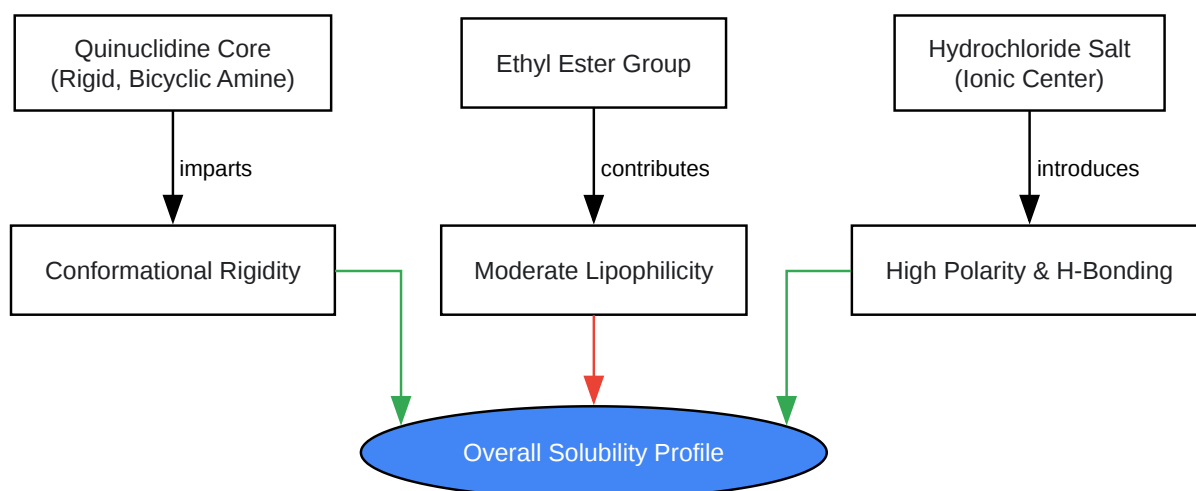
A foundational understanding of a compound's physical and chemical properties is a prerequisite for any solubility investigation. The key characteristics of **Ethyl quinuclidine-4-carboxylate** hydrochloride are summarized below.

Property	Value	Source
CAS Number	22766-67-2	[1][6]
Molecular Formula	C ₁₀ H ₁₈ ClNO ₂	[1][7][8]
Molecular Weight	219.71 g/mol	[1][7]
IUPAC Name	ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride	[7]
Appearance	Solid	[6]
Topological Polar Surface Area	29.5 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]

The Decisive Role of the Hydrochloride Salt

This compound is the hydrochloride salt of its free base (**Ethyl quinuclidine-4-carboxylate**, CAS 22766-68-3).[1] This distinction is not trivial; it is the central factor governing the compound's solubility profile. The formation of the hydrochloride salt serves two primary purposes:

- **Enhanced Stability:** The salt form is generally more crystalline and less prone to degradation than the free base, which is crucial for storage and handling.[1]
- **Increased Aqueous Solubility:** The protonation of the tertiary amine in the quinuclidine ring by hydrochloric acid introduces a positive charge. This ionic character significantly increases the molecule's polarity and its ability to interact favorably with polar solvents like water.[1] This property is critical for its use in aqueous reaction media and for potential biological applications.[1]



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Fig. 1: Influence of molecular components on solubility.

Principles of Solubility: A Predictive Analysis

While empirical testing is the gold standard, a theoretical analysis based on the molecular structure provides a strong predictive framework for experimental design.

- **Aqueous Systems (Water, Buffers):** The presence of the hydrochloride salt makes the compound ionic, predicting good solubility in water.[1] The solubility is expected to be pH-dependent. In acidic to neutral conditions ($\text{pH} < \text{pKa}$ of the tertiary amine), the compound will remain protonated and soluble. As the pH becomes more basic, the amine will be deprotonated to the less soluble free base, likely causing precipitation.

- **Polar Protic Solvents (Alcohols):** Solvents like ethanol and methanol are excellent candidates for dissolving this compound. They can engage in hydrogen bonding with the ester and the protonated amine, and their hydrocarbon portions can interact with the bicyclic core. Ethanol/water mixtures are explicitly mentioned for recrystallization, confirming solubility in such systems.^[1]
- **Polar Aprotic Solvents (DMSO, DMF):** High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high polarity and ability to solvate cations effectively. These are common solvents for creating stock solutions for biological screening.
- **Non-Polar Solvents (Hexane, Toluene):** Solubility is expected to be very low. The dominant ionic character of the hydrochloride salt is incompatible with the non-polar nature of these solvents.

Experimental Workflow for Solubility Determination

A systematic approach is essential for generating reliable and reproducible solubility data. The following workflow is a self-validating system, incorporating quantification to ensure accuracy.



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Fig. 2: General workflow for equilibrium solubility determination.

Protocol: Equilibrium Solubility by Shake-Flask Method (ICH Guideline Approach)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It measures the concentration of the compound in a saturated solution after a sufficient equilibration period.

Rationale: The goal is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. A 24-48 hour period at a controlled temperature

ensures that the measured concentration is the true saturation solubility, not a transient supersaturated state.

Methodology:

- **Preparation:** Add an excess amount of **Ethyl quinuclidine-4-carboxylate** hydrochloride (e.g., 5-10 mg, ensuring solid remains visible) to a series of 1.5 mL glass vials.
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol) to each vial.
- **Equilibration:** Seal the vials securely. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. Causality Note: Insufficient agitation or time will lead to an underestimation of solubility.
- **Phase Separation:** After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. Trustworthiness Check: The supernatant must be perfectly clear. Any turbidity indicates the presence of suspended solid, which will falsely elevate the measured solubility.
- **Sampling & Dilution:** Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the aliquot with the appropriate mobile phase for the analytical method to a concentration within the calibrated range of the standard curve.
- **Quantification:** Analyze the diluted sample using a validated HPLC-UV method (see Section 3.2) to determine the precise concentration.
- **Calculation:** Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the dissolved analyte is non-negotiable. HPLC with UV detection is a standard and reliable method.

Rationale: Chromatography separates the analyte of interest from any potential impurities or excipients in the solvent matrix, ensuring that only the concentration of **Ethyl quinuclidine-4-carboxylate** hydrochloride is measured. A standard curve provides the basis for accurate quantification.

Exemplar HPLC Method:

- Instrument: HPLC system with UV/Vis Detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 30:70 v/v). Causality Note: The acidic TFA ensures the quinuclidine amine remains protonated, leading to sharp, symmetrical peak shapes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV scan (typically in the range of 210-230 nm for non-chromophoric esters).
- Injection Volume: 10 μ L.
- Standard Curve: Prepare a series of standards of known concentration (e.g., from 1 μ g/mL to 200 μ g/mL) from a stock solution of the compound in the mobile phase. Plot the peak area versus concentration to generate a linear regression.

Data Presentation and Practical Implications

Summarizing Experimental Data

Quantitative solubility data should be presented clearly. Researchers should aim to populate a table similar to the one below with their empirical findings.

Solvent System	Temperature (°C)	Measured Solubility (mg/mL)	Molar Solubility (M)	Notes
Purified Water	25	Experimental Value	Calculated Value	
PBS (pH 7.4)	25	Experimental Value	Calculated Value	Physiologically relevant
0.1 M HCl	25	Experimental Value	Calculated Value	Represents stomach pH
Ethanol	25	Experimental Value	Calculated Value	Common organic solvent
DMSO	25	Experimental Value	Calculated Value	For stock solutions

Implications for Research and Development

- Synthetic Chemistry:** The compound's solubility dictates the choice of solvents for reaction workups and purifications. Its enhanced water solubility is beneficial for aqueous extractions to remove non-polar impurities.[\[1\]](#) Recrystallization procedures often rely on finding a solvent system (like ethanol/water) where the compound is soluble when hot but sparingly soluble when cold.[\[1\]](#)
- Pharmaceutical Formulation:** For developing a potential drug product, solubility is a primary determinant of bioavailability. Poor aqueous solubility can limit a drug's absorption. The data generated informs whether strategies like salt selection, pH modification, or the use of co-solvents are necessary.
- In Vitro Biology:** When preparing stock solutions for biological assays, high solubility in a biocompatible solvent like DMSO is essential. Knowing the solubility limit prevents the compound from precipitating in the assay medium, which would lead to inaccurate results.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9][10] Avoid contact with skin and eyes.[9] The compound is classified as causing skin and serious eye irritation.[10]
- Storage: Store in a tightly sealed container in a cool, dry place.[10] Given the potential for hygroscopicity (moisture absorption), storing under an inert atmosphere like argon or nitrogen is a best practice to prevent hydrolysis of the ester.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl quinuclidine-4-carboxylate hydrochloride is a compound whose utility is intrinsically linked to its solubility. The presence of the hydrochloride salt imparts a significant degree of aqueous solubility, a feature that is advantageous for both synthetic manipulations and potential biological applications. This guide has provided the theoretical framework for understanding its solubility profile and, more importantly, has detailed a robust, validation-centric experimental approach for its empirical determination. By applying these principles and protocols, researchers can generate the high-quality data necessary to accelerate their work in drug discovery and chemical development.

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